3,4-Dihydrocyclopenta[b]indol-1(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-cyclopenta[b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-5-9-11(10)7-3-1-2-4-8(7)12-9/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRSIDATZDOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423717 | |
| Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61364-20-3 | |
| Record name | 3,4-Dihydrocyclopenta[b]indol-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dihydrocyclopenta B Indol 1 2h One and Its Analogues
Established Synthetic Pathways
Established methods provide reliable access to the cyclopenta[b]indole (B15071945) framework, leveraging classic and modern organic reactions.
The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indole derivatives. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. wikipedia.orgyoutube.com The process is initiated by the formation of a phenylhydrazone, which then isomerizes to an enamine. A key researchgate.netresearchgate.net-sigmatropic rearrangement follows, ultimately leading to the indole ring after the elimination of ammonia. wikipedia.orgyoutube.com
Table 1: Overview of Fischer Indole Synthesis
| Step | Description | Reactants | Catalyst |
|---|---|---|---|
| 1 | Hydrazone Formation | Arylhydrazine, Ketone/Aldehyde | Acid |
| 2 | Isomerization | Phenylhydrazone | Acid/Heat |
| 3 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Ene-hydrazine | Heat |
To construct the 3,4-dihydrocyclopenta[b]indol-1(2H)-one skeleton via the Fischer method, the key starting materials are a phenylhydrazine (B124118) and a suitable cyclopentanone (B42830) derivative. The initial and crucial step is the condensation reaction between these two components to form the corresponding phenylhydrazone intermediate. youtube.comyoutube.com This reaction is typically catalyzed by acids, and the equilibrium is driven forward by the removal of water. youtube.com For the synthesis of the title compound, phenylhydrazine would be condensed with a dicarbonyl cyclopentane, such as 1,3-cyclopentanedione, to set the stage for the subsequent intramolecular cyclization that forms the fused indole ring system.
Often, the initial product from a Fischer indole synthesis or other cyclization methods is a partially saturated ring system, such as an indoline (B122111) or a tetrahydrocarbazole derivative, which requires a final aromatization step. nih.govnih.gov 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful and widely utilized oxidizing agent for this purpose. researchgate.net It facilitates the dehydrogenation of indoline precursors to yield the fully aromatic indole. nih.gov The mechanism of DDQ oxidation involves a hydride transfer from the substrate to the quinone. researchgate.net While often used in stoichiometric amounts, catalytic systems using DDQ with a co-oxidant like manganese dioxide have been developed to improve reaction efficiency and simplify purification. nih.gov This strategy is valuable in the final stages of multi-step syntheses of complex indole alkaloids. nih.gov
An alternative and powerful strategy for indole synthesis involves the reductive cyclization of ortho-substituted nitroarenes. This method, sometimes referred to as the Batcho-Leimgruber indole synthesis, builds the heterocyclic ring by forming a carbon-nitrogen bond through the reduction of a nitro group and subsequent intramolecular condensation. nih.gov
Table 2: Overview of Reductive N-Heteroannulation
| Precursor Type | Key Functional Groups | Reducing Agent | Product |
|---|
For the synthesis of the target cyclopenta[b]indol-1-one system, a key precursor is a molecule containing both the nitroarene moiety and a suitable carbonyl component for cyclization. Substrates such as 3-hydroxy-2-(2-nitrophenyl)enones are well-suited for this transformation. These precursors contain the nitro group ortho to a side chain that includes an enone system, which can participate in the ring-closing reaction upon reduction of the nitro group. The synthesis of N-hydroxyindoles can be achieved through the reductive cyclization of related 2-(2-nitrophenyl)-aldehydes and -ketones. nih.gov
A classic and highly effective reagent system for achieving the reductive cyclization of nitroarenes is iron powder in acetic acid. researchgate.netx-mol.com This combination serves as a versatile method for reducing the nitro group to an amine, which then acts as an intramolecular nucleophile. x-mol.com In the context of a 2-(2-nitrophenyl)enone precursor, the newly formed amine attacks the carbonyl group of the enone side chain. This is followed by dehydration, which results in the formation of the fused heterocyclic ring of the indole. This iron-mediated method is valued for its operational simplicity and effectiveness in synthesizing various indole derivatives from nitro-aromatic starting materials. researchgate.net
Intramolecular Reductive N-Heteroannulation Approaches
Transition Metal-Catalyzed Transformations
Transition metals, particularly rhodium, serve as powerful catalysts for constructing complex cyclic molecules from simpler precursors. Their unique electronic properties facilitate key bond-forming events, such as C-H activation and migratory insertion, which are central to the synthetic routes for this compound.
Rhodium-catalyzed intramolecular hydroacylation involves the addition of an aldehyde's C-H bond across an alkene tethered to the same molecule. This process is a highly atom-economical method for forging a new carbon-carbon bond and a ketone functional group in a single, cyclizing step.
The enantioselective synthesis of polycyclic nitrogen heterocycles, including this compound, has been successfully achieved using rhodium-catalyzed intramolecular alkene hydroacylation. nih.govnih.gov This reaction transforms vinyl-substituted indole-carboxaldehydes into the corresponding fused ketone products. nih.gov The process is noted for its high efficiency, affording the target compounds in moderate to excellent yields, which can range from 65% to as high as 99%. nih.govnih.gov
A key feature of this methodology is the ability to induce high levels of stereocontrol through the use of chiral ligands, leading to products with good to excellent enantioselectivities, typically between 84% and 99% enantiomeric excess (ee). nih.govnih.gov This level of control is crucial for the synthesis of chiral molecules. The reaction effectively generates the fused cyclopentanone ring system characteristic of the target molecule's structure. nih.gov
Table 1: Performance of Enantioselective Rh-Catalyzed Intramolecular Hydroacylation
| Product | Yield Range | Enantioselectivity (ee) Range |
|---|---|---|
| This compound | 65-99% | 84-99% |
| 1,4-Dihydrocyclopenta[b]indol-3(2H)-ones | 65-99% | 84-99% |
Data sourced from studies on the enantioselective synthesis of polycyclic nitrogen heterocycles. nih.govnih.gov
The success of rhodium-catalyzed hydroacylation is highly dependent on the choice of substrate and the ligand coordinated to the metal center. The substrate scope for this transformation is notably broad, accommodating aryl, alkenyl, and alkyl aldehydes. nih.gov For the synthesis of indol-1(2H)-ones, the reaction tolerates a wide array of functional groups on the indole ring, including fluoro, bromo, and methoxy (B1213986) groups, as well as various substituents on the indole nitrogen, such as methyl, benzyl, and aryl groups. nih.gov This versatility allows for the generation of a diverse library of analogues.
Ligands play a pivotal role in determining both the reactivity and selectivity of the catalytic system. Diphosphine ligands with a small bite angle have been shown to be effective in promoting the desired branched-selective hydroacylation. nih.govnih.gov For achieving high enantioselectivity, specific chiral ligands are required. For instance, a rhodium(I) catalyst incorporating the Me-DuPhos ligand has been successfully used in promoting enantioselective intermolecular hydroacylation reactions, highlighting the importance of the ligand's chiral backbone in transferring stereochemical information. nih.gov
An alternative and powerful strategy for assembling the this compound core involves a rhodium-catalyzed nitrene C-H bond insertion. This reaction creates a key nitrogen-carbon bond by directly functionalizing an otherwise inert C-H bond.
A modular platform for the synthesis of 3,4-dihydrocyclopenta[b]indol-1(2H)-ones (referred to as H₂-indolones) utilizes a rhodium-catalyzed nitrene insertion into an ortho-C-H bond of an aryl group. nih.gov The reaction proceeds from a 2-aryl-3-azidocycloalk-2-en-1-one precursor. In this key step, the rhodium catalyst facilitates the decomposition of the azide (B81097) to a reactive nitrene or nitrenoid intermediate, which then intramolecularly inserts into a C-H bond on the adjacent aryl ring to form the fused heterocyclic system. nih.gov This C-H activation and annulation sequence provides direct and efficient access to the target indol-1(2H)-one structure. nih.gov
The development of a modular synthetic platform enables facile access to H₂-indolones from readily available starting materials. nih.gov This approach begins with 5-membered 2-arylcycloalkane-1,3-diones. nih.gov These precursors undergo a highly regioselective, two-step, one-pot azidation process. This involves the enolization of one carbonyl group, its conversion into a leaving group, and subsequent substitution with an azide to yield 2-aryl-3-azidocycloalk-2-en-1-ones. nih.gov
This method is considered a "modular platform" because the initial 2-arylcycloalkane-1,3-dione precursors can be easily prepared through methods like copper-catalyzed arylation, allowing for variation in the aryl moiety. nih.gov The subsequent two-step azidation and final rhodium-catalyzed C-H insertion cyclization provide a streamlined pathway to a variety of substituted this compound analogues. nih.gov
Table 2: Modular Synthesis of this compound
| Step | Description | Precursor | Product |
|---|---|---|---|
| 1 | Cu-catalyzed Arylation | Cyclopentane-1,3-dione | 2-Arylcyclopentane-1,3-dione |
| 2 | One-pot Azidation | 2-Arylcyclopentane-1,3-dione | 2-Aryl-3-azidocyclopent-2-en-1-one |
| 3 | Rh-catalyzed C-H Insertion | 2-Aryl-3-azidocyclopent-2-en-one | This compound |
This table illustrates the synthetic sequence described as a modular platform. nih.gov
Copper-Catalyzed Annulation Reactions
Copper catalysis offers an economical and effective platform for constructing the dihydrocyclopenta[b]indole framework. These methods often feature mild reaction conditions and good functional group tolerance.
[4+1]-Annulation of 2-Alkenylindoles with Diazoacetates
A significant advancement in the synthesis of dihydrocyclopenta[b]indoles is the copper-catalyzed [4+1]-annulation of 2-vinylindoles with diazoacetates. rsc.orgrsc.org This method provides a direct route to multi-substituted dihydrocyclopenta[b]indoles, notably those bearing two adjacent all-carbon quaternary centers. rsc.orgrsc.org The reaction proceeds by treating various 2-alkenylindoles with aryldiazoacetates in the presence of a copper catalyst. rsc.org Mechanistic studies suggest the reaction involves a concerted and asynchronous annulation pathway through a key zwitterionic intermediate. rsc.orgrsc.org
The versatility of this protocol is demonstrated by its tolerance for a range of substituents on both the indole and the diazo compound. rsc.org Diazoacetates with electron-donating, electron-neutral, or electron-withdrawing groups on the aryl ring react smoothly, providing the desired products in high yields. rsc.org Similarly, the ester group on the diazoacetate can be varied, yielding the annulation products in moderate to high yields. rsc.org
| 2-Alkenylindole (1) | Diazoacetate (2) | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| N-Me, 2-(1-phenylvinyl)-1H-indole | Ethyl 2-diazo-2-phenylacetate | Cu(OTf)₂ | DCE | Ethyl 3a-methyl-1-oxo-2,3a-diphenyl-1,2,3,3a-tetrahydrocyclopenta[b]indole-2-carboxylate | 90 |
| N-Me, 2-(1-phenylvinyl)-1H-indole | Ethyl 2-diazo-2-(p-tolyl)acetate | Cu(OTf)₂ | DCE | Ethyl 3a-methyl-1-oxo-3a-phenyl-2-(p-tolyl)-1,2,3,3a-tetrahydrocyclopenta[b]indole-2-carboxylate | 85 |
| N-Me, 2-(1-phenylvinyl)-1H-indole | Ethyl 2-(4-bromophenyl)-2-diazoacetate | Cu(OTf)₂ | DCE | Ethyl 2-(4-bromophenyl)-3a-methyl-1-oxo-3a-phenyl-1,2,3,3a-tetrahydrocyclopenta[b]indole-2-carboxylate | 81 |
| N-Me, 2-(1-phenylvinyl)-1H-indole | Methyl 2-diazo-2-phenylacetate | Cu(OTf)₂ | DCE | Methyl 3a-methyl-1-oxo-2,3a-diphenyl-1,2,3,3a-tetrahydrocyclopenta[b]indole-2-carboxylate | 88 |
| N-Me, 2-(1-phenylvinyl)-1H-indole | tert-Butyl 2-diazo-2-phenylacetate | Cu(OTf)₂ | DCE | tert-Butyl 3a-methyl-1-oxo-2,3a-diphenyl-1,2,3,3a-tetrahydrocyclopenta[b]indole-2-carboxylate | 72 |
Precursor Synthesis via Copper-Catalyzed Arylation
The synthesis of the requisite precursors for cyclopenta[b]indole construction, such as functionalized indoles, can be achieved through various copper-catalyzed reactions. Copper-catalyzed annulation of α-substituted diazoacetates with 2-ethynylanilines provides a direct route to C2-functionalized indoles under mild conditions. nih.gov This approach is tolerant of both N-substituted and free (N-H) 2-ethynylanilines, yielding C2-(carboxylate methyl) substituted indoles in moderate to high yields. nih.gov Furthermore, copper-mediated tandem protocols can produce functionalized indoles from readily available anilines and alkynes. researchgate.net These methods highlight the utility of copper catalysis in preparing the indole core, which can then be elaborated into more complex fused systems.
Palladium-Catalyzed Cyclizations for Indole-Fused Systems
Palladium catalysis is a powerful and versatile tool for the synthesis of indole-containing heterocyclic structures. mdpi.comorganicreactions.org These methods often involve the formation of carbon-carbon or carbon-heteroatom bonds through various cyclization strategies, enabling the construction of complex polycyclic frameworks from simple precursors. mdpi.comnih.gov
One prominent strategy involves the palladium-catalyzed cascade annulation between ortho-iodoacrylamides and unsymmetrical internal alkynes to yield 3,4-fused tricyclic indolones. nih.govresearchgate.net Another approach is the Pd(II)-catalyzed C-H functionalization of N-(2-allylphenyl)benzamide, which produces substituted N-benzoylindoles with high selectivity, avoiding the formation of benzoxazine (B1645224) byproducts. mdpi.com The use of dibutyl phosphate (B84403) (DBP) was found to be critical for achieving high yield and chemoselectivity in this transformation. mdpi.com
Domino reactions catalyzed by palladium also provide efficient pathways to these fused systems. For instance, a palladium-catalyzed diastereoselective dearomatization/cross-coupling cyclization between N-arylacyl indoles and (E)-β-chlorovinyl ketones has been reported to generate furan-containing indolines. nih.gov
| Strategy | Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Cascade Annulation | ortho-Iodoacrylamides and unsymmetrical internal alkynes | Pd(OAc)₂ / PPh₃ | 3,4-Fused tricyclic indolones | nih.govresearchgate.net |
| Intramolecular C-H Functionalization | N-(2-allylphenyl)benzamide | Pd(OAc)₂ / Benzoquinone | Substituted N-benzoylindoles | mdpi.com |
| Domino Heck/Cross-Coupling | N-Arylacyl indoles and (E)-β-chlorovinyl ketones | Palladium(II) | Furan-containing indolines | nih.gov |
| Allylic Alkylation | 3-Substituted indoles | Pd(0) / Phosphine ligand | 3,4-Fused tricyclic indoles | nih.gov |
Gold-Catalyzed Alternative Mechanisms for Cyclopenta[b]indole Derivatives
Gold catalysts, known for their soft Lewis acidic nature, are highly effective in activating unsaturated C-C bonds like alkynes and alkenes under mild conditions. sciforum.net This capability has been harnessed to develop several elegant syntheses of cyclopenta[b]indole derivatives.
One notable method is the tandem gold(I)-catalyzed rearrangement/Nazarov cyclization of enynyl acetates, which generates cyclopenta[b]indol-1-ones in good yields. nih.gov The reaction proceeds via a nih.govnih.gov-sigmatropic rearrangement of a propargylic acetate (B1210297) to form a pentadienyl cation, which then undergoes a Nazarov cyclization. nih.gov
A highly enantioselective route involves the dearomative Rautenstrauch rearrangement of propargyl acetals, catalyzed by a cationic chiral gold(I) complex, to produce enantioenriched cyclopenta[b]indoles. nih.govacs.org Another innovative approach is the use of relay catalysis, where a sequential gold(I)/Brønsted acid system transforms 1-(2-aminophenyl)prop-2-ynols and 1,3-dicarbonyls into polysubstituted cyclopentannulated indoles. rsc.org This process involves an unprecedented cation-Ene reaction followed by an intramolecular Friedel–Crafts-type cyclization. rsc.org
| Reaction Type | Substrate | Catalyst System | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Tandem Rearrangement/Nazarov Cyclization | Enynyl acetates | Au(I) | Pentadienyl cation | Cyclopenta[b]indol-1-ones | nih.gov |
| Dearomative Rautenstrauch Rearrangement | Propargyl acetals | (S)-DTBM-Segphos-Au(I) | Gold-substituted 1-amino pentadienyl | Enantioenriched cyclopenta[b]indoles | nih.govacs.org |
| Relay Catalysis | 1-(2-Aminophenyl)prop-2-ynols and 1,3-dicarbonyls | Au(I) / Brønsted Acid | 2-Indolylmethyl cations | Polysubstituted cyclopenta[b]indoles | rsc.org |
| Hydroarylation/Dehydration | Indole-tethered α-hydroxyacrylates | AuCl₃ | Zwitterion | 1,4-Dihydrocyclopenta[b]indoles | sciforum.net |
Organocatalytic and Brønsted Acid-Catalyzed Routes
Moving away from metal catalysis, organocatalytic and Brønsted acid-catalyzed reactions provide powerful alternatives for the synthesis of complex heterocyclic systems. These methods often offer advantages such as lower cost, reduced toxicity, and operational simplicity.
Brønsted Acid-Catalyzed Nazarov-Type Cyclization
The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones or their equivalents, is a classic method for forming five-membered rings. organic-chemistry.org Its application in synthesizing the cyclopenta[b]indole scaffold has been effectively realized using Brønsted acid catalysis. researchgate.net This approach typically involves the acid-promoted generation of a pentadienyl cation from a suitable precursor, which then undergoes electrocyclization. researchgate.netnih.gov
For example, a Brønsted acid-catalyzed dehydrative Nazarov-type cyclization of CF₃-substituted 3-indolylallyl alcohols provides a divergent synthesis of 1-trifluoromethylated cyclopenta[b]indoles. researchgate.net Similarly, an acid-promoted formal [3+2] annulation between 3-indolylmethanols and alkynes proceeds via a rearrangement and cyclization cascade to furnish structurally diverse cyclopenta[b]indoles. researchgate.net An efficient cascade strategy based on the conversion of bis(indolyl)methanes (BIMs) to vinylindole intermediates, which act as 1,4-bisnucleophiles, has also been established using Brønsted acid catalysis to construct the cyclohepta[b]indole core, showcasing the broader utility of acid-catalyzed cyclizations. rsc.org
| Precursor Type | Acid Catalyst | Key Transformation | Product | Reference |
|---|---|---|---|---|
| CF₃-Substituted 3-indolylallyl alcohols | Brønsted Acid | Dehydrative Nazarov-type cyclization | 1-Trifluoromethylated cyclopenta[b]indoles | researchgate.net |
| 3-Indolylmethanols and alkynes | Acid (e.g., TfOH) | Formal [3+2] annulation via rearrangement | Structurally diverse cyclopenta[b]indoles | researchgate.net |
| 3-(2-Anilinyl)-1,4-pentadien-3-ol | Lewis/Brønsted Acid (e.g., FeBr₃) | Intramolecular interrupted Nazarov cyclization | Substituted cyclopenta[b]indoles | nih.gov |
Triflic Acid-Catalyzed 3-Alkenylation of Indole via Cascade Processes
Triflic acid (TfOH) has proven to be a highly effective catalyst for the 3-alkenylation of indoles with propargylic alcohols, leading directly to the 3,4-dihydrocyclopenta[b]indole (B11920708) skeleton. nih.gov This transformation proceeds through a cascade process, where multiple bond-forming events occur in a single operational step, affording the product in moderate to excellent yields. nih.gov The choice of catalyst is critical; while triflic acid promotes the desired 3-alkenylation and subsequent cyclization, other catalysts like copper(II) triflate lead to a different outcome, namely the formation of a 3-propargylic indole. nih.gov A proposed mechanism for the triflic acid-catalyzed reaction involves the initial formation of an allenyl cation from the propargylic alcohol, which then reacts with the indole at the C3 position. This is followed by an intramolecular Friedel-Crafts-type cyclization to construct the fused five-membered ring. nih.gov
Table 2: Triflic Acid-Catalyzed Synthesis of 3,4-Dihydrocyclopenta[b]indoles This table illustrates the scope of the reaction with various substituted indoles and propargylic alcohols, based on findings in the cited literature.
| Entry | Indole Derivative | Propargylic Alcohol | Yield (%) |
|---|---|---|---|
| 1 | Indole | 1,1-Diphenyl-2-propyn-1-ol | 92 |
| 2 | 2-Methylindole | 1,1-Diphenyl-2-propyn-1-ol | 89 |
| 3 | 5-Methoxyindole | 1,1-Diphenyl-2-propyn-1-ol | 95 |
| 4 | 5-Bromoindole | 1,1-Diphenyl-2-propyn-1-ol | 85 |
Mechanistic Investigations and Computational Studies of 3,4 Dihydrocyclopenta B Indol 1 2h One Formation
Elucidation of Reaction Pathways and Key Intermediates
The formation of 3,4-dihydrocyclopenta[b]indol-1(2H)-one often proceeds through complex reaction cascades involving multiple bond-forming events. Researchers have proposed and studied several mechanistic pathways, including cascade cyclizations, nitrene insertions, intramolecular hydroacylations, and C-H/N-H activation/annulation processes, to explain the construction of this fused indole (B1671886) system.
Proposed Cascade Mechanisms in Cyclization Reactions
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to building complex molecular architectures like this compound from simple precursors in a single operation. These processes are characterized by a sequence of intramolecular transformations, where the product of one step becomes the substrate for the next.
One proposed cascade pathway involves a [4+2] cycloaddition. In this approach, a linear precursor containing a 1,3-diene and an alkene moiety can undergo an enzyme-catalyzed cyclization to form the core structure. nih.gov For instance, the biosynthesis of pyrroindomycins involves a tandem enzymatic [4+2] cyclization cascade that constructs the pentacyclic core. nih.gov Although not directly forming this compound, this highlights nature's strategy for similar fused ring systems.
Another example is the scandium(III) triflate-catalyzed (3+2) annulation of 2-indolylmethanols with propargylic alcohols. researchgate.net This reaction is believed to proceed through a Friedel–Crafts-type allenylation followed by a 5-exo-annulation cascade, efficiently yielding cyclopenta[b]indoles. researchgate.net Similarly, cascade reactions involving the addition of vinyl selenones to indoles have been utilized to synthesize related fused heterocyclic systems like 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones. researchgate.net
Palladium-catalyzed tandem cyclizations have also been employed, where an initial trans-aminopalladation of an alkyne moiety is followed by a nucleophilic addition of the resulting C-Pd bond to an intramolecular carbonyl group, leading to the formation of pentaleno[2,1-b]indoles. rsc.org
Detailed Analysis of Nitrene/Nitrenoid Insertion Mechanisms
The insertion of a nitrene or nitrenoid species into a C-H bond is a powerful strategy for the formation of N-heterocycles. In the context of this compound synthesis, this typically involves the intramolecular insertion of a nitrene generated from an azide (B81097) precursor into an ortho-C-H bond of an adjacent aryl group.
A modular approach for the synthesis of 3,4-dihydrocyclopenta[b]indol-1(2H)-ones starts from 2-arylcyclopentane-1,3-diones. chemrxiv.org These precursors are converted to 3-azido-2-aryl-cycloalk-2-en-1-ones. Subsequent rhodium-catalyzed decomposition of the azide generates a rhodium-nitrenoid intermediate. This intermediate then undergoes an intramolecular C-H insertion into the ortho-position of the aryl ring to furnish the desired this compound skeleton. chemrxiv.org
The proposed mechanism suggests the initial formation of a polar intermediate which then reacts with an azide ion. chemrxiv.org The regioselectivity of this insertion has been a subject of both experimental and computational investigation. The Cadogan-Sundberg indole synthesis provides a related example, where the deoxygenative cyclization of a 2-nitrostilbene (B8481306) proceeds through a nitrene intermediate that inserts into a C-H bond to form the indole ring. galchimia.com
Mechanistic Insights into Intramolecular Hydroacylation
Intramolecular hydroacylation, the addition of an aldehyde C-H bond across a tethered alkene, presents a direct and atom-economical route to cyclic ketones. Rhodium-catalyzed intramolecular hydroacylation of olefins has been successfully applied to the synthesis of 3,4-dihydrocyclopenta[b]indol-1(2H)-ones. rsc.org
In a study by Vickerman and Stanley, the enantioselective synthesis of these compounds was achieved using a rhodium catalyst. rsc.org Mechanistic investigations into related rhodium-catalyzed hydroacylations of 2-vinylphenols with non-chelating aldehydes have provided valuable insights. researchgate.net These studies suggest that the catalytic cycle involves the formation of a [Rh(diphosphine)(vinylphenolate)] complex as the major catalytically relevant species. researchgate.net Oxidative addition of the aldehyde C-H bond to the rhodium center is proposed as the turnover-limiting step. researchgate.net The coordination of the olefin prior to or immediately following this step is believed to be crucial for preventing competing decarbonylation. The resulting acyl-rhodium-hydride intermediate then undergoes migratory insertion of the alkene followed by reductive elimination to afford the cyclized product.
Investigation of C-H/N-H Activation/Annulation Processes
The direct functionalization of C-H and N-H bonds is a highly desirable strategy in organic synthesis as it avoids the need for pre-functionalized starting materials. The synthesis of indole derivatives through C-H/N-H activation and annulation with alkynes has been extensively studied. pkusz.edu.cn
In one approach, a cleavable triazene (B1217601) directing group is used to facilitate the rhodium-catalyzed C-H annulation of anilines with alkynes to produce unprotected indoles. pkusz.edu.cn While this method doesn't directly yield the cyclopentanone-fused system, the principles of directed C-H activation are relevant. Isotope labeling experiments in these systems have been conducted to probe the mechanism. pkusz.edu.cn
More directly, a regioselective C6 C-H/N-H activation/annulation reaction of indole-7-carboxamides with alkynes has been developed to synthesize pyrrolo[3,2-h]isoquinolin-9-one derivatives. researchgate.net Deuterium insertion and intermolecular competition experiments in this system provided mechanistic insights, suggesting a process involving C-H bond cleavage. researchgate.net These types of studies on related annulation reactions provide a framework for understanding the potential application of such strategies to the synthesis of this compound.
Application of Computational Chemistry in Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting selectivity, and understanding the electronic and steric factors that govern chemical transformations.
Density Functional Theory (DFT) for Energetic Profiles and Regioselectivity Prediction
DFT calculations have been widely employed to study the formation of this compound and related indole structures. These calculations provide detailed energetic profiles of proposed reaction pathways, allowing for the identification of transition states and the determination of activation barriers.
In the context of the nitrene insertion reaction for the synthesis of 3,4-dihydrocyclopenta[b]indol-1(2H)-ones, DFT has been used to assess the regioselectivity of the C-H insertion step. chemrxiv.org By comparing the activation energies for insertion at different positions on the aryl ring, the experimentally observed regioselectivity can be rationalized.
DFT studies have also been instrumental in understanding catalyst-dependent cyclization reactions that form polycyclic indolines. nih.gov For instance, a systematic DFT study at the M06-D3/SMD/BS2//B3LYP-D3/BS1 level was used to investigate a cyclization reaction catalyzed by Rh₂(esp)₂ and InCl₃. nih.gov The calculations revealed the reaction mechanisms for different catalysts and explained the observed regio- and diastereoselectivity. nih.gov
Furthermore, DFT calculations using the PBE0 functional have been used to elucidate the reaction mechanism for the formation of complex indolyl-cyclopenta[b]pyrrole derivatives. nih.gov The geometries of intermediates and transition states were optimized, and their single-point energies were calculated to map out the potential energy surface of the reaction. nih.gov Similar DFT analyses have been conducted for the synthesis of indolyl-1,3,4-thiadiazole amines to support the proposed reaction mechanism. nih.gov
The mechanism for the synthesis of 2-substituted-3-(1H-indol-3-yl)-isoindolin-1-one derivatives has been theoretically investigated, revealing that the reaction can be accelerated by water and the substrate itself, which act as catalysts and stabilizers through noncovalent interactions. nih.gov These studies showcase the power of DFT in providing a deep, quantitative understanding of the factors controlling the formation of complex indole-based heterocyclic systems.
Interactive Data Table: Key Mechanistic Studies
Interactive Data Table: DFT Applications in Mechanistic Studies
Computational Assessment of Stereochemical Outcomes
The formation of chiral centers during the synthesis of cyclopenta[b]indolones presents a significant challenge. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding and predicting the stereochemical course of these reactions.
A key strategy for creating chiral cyclopenta[b]indolones is the enantioselective Fischer indolization. Research has demonstrated the asymmetric desymmetrization of 2,2-disubstituted cyclopentane-1,3-diones using a chiral phosphoric acid catalyst combined with a Lewis acid like ZnCl₂. This method successfully produces optically active cyclopenta[b]indolones bearing an all-carbon quaternary stereocenter with high enantioselectivity. DFT calculations have been crucial in elucidating the mechanism and the origin of this stereoselectivity. These studies model the interactions within the chiral environment of the catalyst, explaining how it directs the cyclization to favor one enantiomer over the other.
The Nazarov cyclization, a 4π-electrocyclic reaction of divinyl ketones to form cyclopentenones, is another fundamental process for constructing the five-membered ring of the cyclopenta[b]indole (B15071945) system. While powerful, controlling the stereoselectivity of the Nazarov reaction can be a limiting factor, as substituents alpha to the keto group are prone to racemization under strongly acidic conditions. The reaction involves a conrotatory closure of a pentadienyl cation intermediate. Asymmetric induction is possible if a chiral Lewis acid can control the direction of this conrotatory motion, though achieving high enantioselectivity has been challenging. Computational approaches help model the transition states of this electrocyclization, revealing how different substitution patterns and chiral catalysts can influence the stereochemical outcome.
In an "interrupted" version of the Nazarov reaction, the cyclic cation intermediate can be trapped by an indole nucleophile. This reaction has been shown to be stereospecific, with the stereochemistry of the product being controlled by the nucleophilic attack of the indole occurring trans to other substituents on the cyclopentenyl cation intermediate. This specificity allows for the creation of a quaternary carbon atom with a defined configuration.
| Reaction Type | Key Strategy | Computational Focus | Stereochemical Result | Reference |
|---|---|---|---|---|
| Asymmetric Fischer Indolization | Desymmetrization of prochiral 1,3-diones with a chiral phosphoric acid/ZnCl₂ catalyst. | Modeling catalyst-substrate interactions and transition states to explain the origin of enantioselectivity. | High enantioselectivity for cyclopenta[b]indolones with all-carbon quaternary stereocenters. | |
| Nazarov Cyclization | Asymmetric induction using chiral Lewis acids to control the conrotatory electrocyclization. | Analyzing transition state structures to predict the direction of ring closure. | Variable; can be a limiting factor, but asymmetric induction is achievable. | |
| Interrupted Nazarov Cyclization | Stereospecific trapping of a cyclic cation intermediate by an indole nucleophile. | Confirming the stereochemical pathway of the nucleophilic attack. | Stereospecific formation of a quaternary carbon center. |
Characterization of Transition States and Unstable Intermediates
Understanding the high-energy species that exist transiently along a reaction coordinate is fundamental to mechanistic chemistry. Transition state calculations provide critical kinetic and thermodynamic information that helps elucidate reaction mechanisms and rationalize product formation.
In the context of forming fused indole rings, DFT studies have been applied to various cyclization strategies. For gold-catalyzed annulations of alkynyl indoles, calculations identified a key spirocyclic intermediate. The calculations further revealed that this intermediate lies at a branching point, with the final product being determined by the competitive energy barriers of subsequent transition states, such as those for a 1,2-alkenyl migration versus a nucleophilic attack.
The Nazarov cyclization provides a clear example of how computational chemistry characterizes intermediates. The reaction proceeds through a pentadienyl cation which, upon 4π-conrotatory electrocyclization, forms an allylic cation. In a specific Lewis acid-catalyzed intramolecular interrupted Nazarov reaction of 1,4-pentadien-3-ols to form cyclopenta[b]indoles, a 2,3,3a,4-tetrahydrocyclopenta[b]indole was identified as a key reaction intermediate, a finding corroborated by experimental evidence. DFT calculations on related Nazarov cyclizations have shown that factors like 1,3-allylic strain in the starting dienone can be alleviated in the transition state for electrocyclization, enhancing reactivity.
For palladium-catalyzed reactions, such as the intramolecular Heck reaction to form indoles, DFT calculations have pinpointed the oxidative addition of the catalyst into a carbon-halogen bond as the rate-determining step. These studies also calculate and compare the activation barriers for different potential ring closures (e.g., 5-membered vs. 6-membered rings), demonstrating that the formation of the five-membered ring in cyclopenta[b]indoles is often both kinetically and thermodynamically favored. More advanced computational techniques, like Bonding Evolution Theory (BET), can provide a detailed picture
Derivatization and Functionalization Strategies for 3,4 Dihydrocyclopenta B Indol 1 2h One Derivatives
Post-Synthetic Modifications
Post-synthetic modification allows for the diversification of the cyclopenta[b]indole (B15071945) core after its initial construction. This approach is efficient for creating libraries of related compounds from a common intermediate.
Halogen atoms serve as versatile synthetic handles, particularly as precursors for cross-coupling reactions. The introduction and removal of halogens on the indole (B1671886) nucleus are key functionalization tactics. For instance, electrophilic halogenating agents can install bromine or iodine atoms at specific positions on the aromatic ring, which can subsequently be used in further transformations. nih.gov
Conversely, dehalogenation can be employed to remove a halogen when it is no longer needed, or to generate a specific substitution pattern. researchgate.net The strategic placement of halogens, such as iodine and bromine, on the indole ring allows for selective, sequential reactions due to their differing reactivities. thieme-connect.de For example, an iodo-substituted position can react selectively while a bromo-substituted position remains intact, allowing for a subsequent, different coupling reaction at that site. thieme-connect.de
Table 1: Examples of Halogenation and Dehalogenation Strategies
| Reaction Type | Position | Reagents/Conditions | Purpose | Source |
|---|---|---|---|---|
| Halogenation | C-10 of oxazino[4,3-a]indol-1-one | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) in DCM | Introduction of a reactive handle for further coupling. | nih.gov |
| Dehalogenation | General | Not specified | Removal of halogen post-transformation. | researchgate.net |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly useful for extending the molecular framework of cyclopenta[b]indole derivatives. wikipedia.orglibretexts.org This reaction is typically carried out under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org
This methodology has been successfully applied to halo-substituted indoles to synthesize a variety of 3-alkynyl- and/or 5-arylindoles. thieme-connect.de Research has demonstrated that sequential Sonogashira-Suzuki coupling reactions on di-halogenated indoles (e.g., 5-bromo-3-iodoindoles) can produce complex, highly functionalized indole derivatives. thieme-connect.de The reaction first occurs at the more reactive iodide position, followed by a second coupling at the bromide position under different conditions. thieme-connect.de
Table 2: Sonogashira Coupling Reaction Details
| Component | Description | Example | Source |
|---|---|---|---|
| Substrates | Aryl or vinyl halides/triflates. | 3-Iodoindoles, 5-Bromo-3-iodoindoles | thieme-connect.de |
| Coupling Partner | Terminal alkynes. | Phenylacetylene, Trimethylsilylacetylene | wikipedia.org |
| Catalyst System | Palladium(0) complex and a Copper(I) salt. | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂, CuI | researchgate.netlibretexts.org |
| Base | Amine base. | Triethylamine, Diisopropylamine | wikipedia.org |
| Conditions | Often mild, room temperature. | Can require heating (e.g., 70°C) for less reactive bromides. | thieme-connect.delibretexts.org |
Oxidation reactions can introduce new functional groups or alter the core heterocyclic structure, leading to advanced derivatives. For example, iodine-CAN (Ceric Ammonium Nitrate)-mediated oxidation has been utilized as a synthetic transformation for functionalized derivatives of related indole compounds. researchgate.net In other systems, oxidation of the indole ring can lead to the formation of isatin-like derivatives. researchgate.net The oxidation of indolines to their corresponding indoles is another common transformation, often accomplished using reagents like manganese dioxide (MnO₂). mdpi.com
Furthermore, oxidative processes can induce more complex transformations. In reactions involving certain o-quinones, oxidative dealkylation and contraction of the quinone ring can occur, leading to the formation of novel, fused polycyclic indole systems like pyrindino[1,2-a]indoles. nih.govresearchgate.net
Strategies for Modulating Physicochemical Properties
A key challenge in the application of heterocyclic compounds is modulating their physicochemical properties, such as solubility, to suit specific environments.
Poor aqueous solubility can limit the utility of organic compounds. A common strategy to overcome this is through complexation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HPβCD). nih.govturkjps.org Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic inner cavity, while their hydrophilic exterior improves solubility in aqueous media. turkjps.org
The formation of these inclusion complexes is a thermodynamically favored process. nih.gov The solubility can be further enhanced by the addition of a ternary component, such as the polyhydroxy base meglumine, which can improve the stability and solubilization efficiency of the complex. nih.gov This approach has proven effective for various poorly water-soluble drugs and represents a viable strategy for improving the solubility of lipophilic 3,4-dihydrocyclopenta[b]indol-1(2H)-one derivatives. nih.govturkjps.org
Table 3: Components for Solubility Enhancement via Complexation
| Component | Role | Example | Source |
|---|---|---|---|
| Drug | The poorly soluble compound. | Fenofibrate (as a model) | turkjps.org |
| Complexing Agent | Forms an inclusion complex with the drug. | Hydroxy Propyl β-Cyclodextrin (HPβCD) | nih.govturkjps.org |
| Ternary Component | Further improves solubility and stability. | Meglumine | nih.gov |
Synthesis of Substituted Analogues for Targeted Research Applications
The synthesis of analogues with various substituents on the cyclopenta[b]indole core is essential for targeted research. Different synthetic methodologies provide access to a diverse range of derivatives.
Rhodium-catalyzed intramolecular hydroacylation offers a route to 3,4-dihydrocyclopenta[b]indol-1(2H)-ones in high yields and excellent enantioselectivities. rsc.org Another powerful method is the palladium-catalyzed Heck-Suzuki cascade reaction, which has been used to access cyclopenta-fused indoles that can be converted into enone derivatives. rsc.org Multi-component reactions, such as the Rh₂(OAc)₄ catalyzed dehydrogenative coupling between indoles and diazoacetates, can generate polyfunctionalized cyclopenta[b]indoles in a highly diastereoselective manner. rsc.org
Research has also led to the synthesis of specific analogues through unique reaction pathways. For example, reacting 2,3,3-trimethylindoline (B99453) derivatives with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone results in a contraction of the o-quinone ring, yielding novel polycyclic systems including pyrindino[1,2-a]indole-diones. nih.gov Additionally, the natural product Bruceolline J, a 2-hydroxy-3,3-dimethyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one, was synthesized via the selective reduction of an α-keto ester precursor. nih.gov
Table 4: Selected Synthetic Routes to Substituted Analogues
| Method | Catalyst/Reagents | Product Type | Source |
|---|---|---|---|
| Intramolecular Hydroacylation | Rh-catalyst | Enantioselective dihydrocyclopenta[b]indol-1(2H)-ones | rsc.org |
| Heck-Suzuki Cascade | Pd-catalyst | Cyclopenta-fused indoles | rsc.org |
| Three-Component Reaction | Rh₂(OAc)₄ | Polyfunctionalised cyclopenta[b]indoles | rsc.org |
| o-Quinone Ring Contraction | Acetic Acid, heat | Pyrindino[1,2-a]indole-diones | nih.gov |
Stereochemistry and Enantioselective Control in 3,4 Dihydrocyclopenta B Indol 1 2h One Synthesis
Development of Enantioselective Synthetic Methodologies
The synthesis of enantiomerically enriched 3,4-dihydrocyclopenta[b]indol-1(2H)-ones has been a significant goal, primarily achieved through metal-catalyzed asymmetric reactions. These methods leverage chiral catalysts to create the desired stereocenter during the formation of the cyclopentanone (B42830) ring.
Prominent among these are rhodium-catalyzed reactions. A notable enantioselective approach involves the intramolecular hydroacylation of olefin-tethered indole-2-carboxaldehydes. rsc.org This strategy has been successfully employed to access 3,4-dihydrocyclopenta[b]indol-1(2H)-ones in high yields and with excellent enantioselectivities. rsc.org Another powerful rhodium-catalyzed method is the formal [3+2]-annulation of indoles with electrophilic enol carbenes, facilitated by prolinate-ligated dirhodium(II) catalysts, which yields chiral cyclopenta-fused indolines with a high degree of regio- and enantiocontrol. rsc.org
Copper-catalyzed reactions have also proven effective. An asymmetric Nazarov cyclization utilizing a chiral copper(II)-bisoxazoline (box) complex allows for the synthesis of highly enantioenriched cyclopenta[b]indoles from β-keto esters. nih.govsemanticscholar.org The proposed mechanism proceeds through a chelated six-membered boat conformation, leading to a 4π-electrocyclization that establishes the stereocenter with excellent enantioselectivity. nih.govsemanticscholar.org
Furthermore, asymmetric Fischer indolization has been developed as a method to produce optically active cyclopenta[b]indolones that feature an all-carbon quaternary stereocenter. researchgate.net This dynamic kinetic resolution process, catalyzed by a spirocyclic chiral phosphoric acid, effectively desymmetrizes 2,2-disubstituted cyclopentane-1,3-diones to afford the target structures in good to excellent enantioselectivities. researchgate.net
Table 1: Selected Enantioselective Methodologies for Cyclopenta[b]indole (B15071945) Synthesis
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Intramolecular Hydroacylation | Rhodium Catalyst | Forms 3,4-dihydrocyclopenta[b]indol-1(2H)-ones with high yield and enantioselectivity. | rsc.org |
| Asymmetric Nazarov Cyclization | Chiral [CuII(box)] Complex | Synthesizes highly enantioenriched cyclopenta[b]indoles from β-keto esters. | nih.govsemanticscholar.org |
| Formal [3+2]-Annulation | Prolinate-ligated Dirhodium(II) | Produces chiral cyclopenta-fused indolines with high regio- and enantiocontrol. | rsc.org |
| Asymmetric Fischer Indolization | Spirocyclic Chiral Phosphoric Acid | Creates an all-carbon quaternary stereocenter via dynamic kinetic resolution. | researchgate.net |
Diastereoselective Strategies and Stereocontrol Mechanisms
When multiple stereocenters are formed during a reaction, controlling their relative orientation (diastereoselectivity) is paramount. For the synthesis of substituted 3,4-dihydrocyclopenta[b]indol-1(2H)-ones, several diastereoselective strategies have been established.
An acid-catalyzed intramolecular Friedel-Crafts reaction has been shown to proceed with high diastereoselectivity. nih.gov In a multi-step sequence starting from the Michael addition of indoles to Morita-Baylis-Hillman adducts, a β-hydroxy-ester intermediate is formed. nih.gov Subsequent treatment with a catalytic amount of triflic acid induces cyclization to furnish cyclopenta[b]indoles where only the trans diastereomer is observed. nih.gov The mechanism of this stereocontrol is dictated by the transition state of the intramolecular Friedel-Crafts alkylation. nih.gov
Multi-component reactions also offer a pathway to highly diastereoselective synthesis. A rhodium-catalyzed three-component reaction between indoles, diazoacetates, and N-sulfonyl-1,2,3-triazoles generates polyfunctionalized cyclopenta[b]indoles with high diastereoselectivity. rsc.org Similarly, oxidative Heck reactions employing palladium(II) catalysis on substrates containing an α,β-unsaturated ester moiety can yield diastereoisomeric cyclopenta[b]indoles, often with a preference for the Z-isomer. researchgate.net The steric hindrance between bulky substituents in the transition state is a key factor that governs the stereochemical outcome in many of these cycloaddition reactions. chim.it
Research on Axially Chiral 3,4-Dihydrocyclopenta[b]indol-1(2H)-one Scaffolds
Beyond central chirality, axial chirality has emerged as a fascinating stereochemical feature in drug design and catalysis. Axially chiral scaffolds, which possess atropisomers due to restricted rotation around a single bond, are present in numerous natural products and chiral ligands. researchgate.netnih.gov Research has recently expanded to the atroposelective construction of axially chiral cyclopenta[b]indole frameworks. researchgate.net
A significant breakthrough in this area is an organocatalytic asymmetric Nazarov-type cyclization, which provides a strategy for the atroposelective synthesis of this new class of axially chiral scaffolds. researchgate.net This approach represents a departure from the more common reliance on noble-metal catalysis for such transformations. researchgate.net Furthermore, the first preparation of an axially chiral 3,4-dihydrocyclopenta[b]indole (B11920708) with optical purity was successfully achieved through chiral resolution, establishing a complementary method to direct catalytic asymmetric synthesis. researchgate.net This work opens a new avenue for creating structurally unique and sterically defined this compound derivatives.
Techniques for Chiral Resolution of Racemic Mixtures
While asymmetric synthesis is the most efficient way to produce single enantiomers, chiral resolution remains a vital and widely practiced technique for separating racemic mixtures. wikipedia.org This is particularly useful when a racemic synthesis is more straightforward or when an asymmetric method provides low enantioselectivity. acs.org Chiral resolution has been successfully used to obtain optically pure axially chiral 3,4-dihydrocyclopenta[b]indole, demonstrating its applicability to this specific scaffold. researchgate.net
The two most common methods for chiral resolution on a preparative scale are diastereomeric salt crystallization and chiral chromatography. wikipedia.orgmdpi.com
Crystallization of Diastereomeric Salts : This classic method involves reacting the racemic mixture (e.g., a carboxylic acid or amine) with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Because diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org The desired diastereomeric salt is then isolated, and the chiral resolving agent is cleaved to yield the enantiomerically pure target compound. wikipedia.org
Chiral Column Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and versatile tool for separating enantiomers. mdpi.comresearchgate.net The racemic mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for a wide range of compounds. researchgate.net This technique can be scaled from analytical to preparative levels to obtain enantiomerically pure substances. mdpi.com
Table 2: Common Techniques for Chiral Resolution
| Technique | Principle | Advantages | Common Applications | Reference |
|---|---|---|---|---|
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by crystallization. | Scalable, cost-effective for large quantities. | Resolution of racemic acids and bases. | wikipedia.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and separation. | Broad applicability, high purity achievable, can be automated and scaled. | Analytical enantiomeric excess (ee) determination and preparative separation of a wide variety of racemates. | mdpi.commdpi.comresearchgate.net |
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,4-Dihydrocyclopenta[b]indol-1(2H)-one, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic framework.
In ¹H NMR spectroscopy, the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the protons allow for the precise assignment of each hydrogen atom within the molecule. The spectrum would characteristically show distinct signals for the aromatic protons on the benzene (B151609) portion of the indole (B1671886) ring, typically in the range of δ 7.0-8.0 ppm. A broad singlet corresponding to the indole N-H proton is also expected, its chemical shift being sensitive to solvent and concentration. The aliphatic protons of the cyclopentanone (B42830) ring would appear as multiplets in the upfield region of the spectrum, with their specific shifts and couplings providing insight into their spatial relationships.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon environment in the molecule. nih.gov A key signal in the ¹³C NMR spectrum is the resonance for the carbonyl carbon (C=O) of the ketone, which is expected to appear significantly downfield (typically δ > 190 ppm). libretexts.org The aromatic carbons of the indole system would produce a series of signals in the δ 110-140 ppm range, while the aliphatic carbons of the five-membered ring would be found at higher field strengths. researchgate.net
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| ¹H | N-H | ~8.0-11.0 | Indole N-H proton, typically a broad singlet. |
| ¹H | Aromatic C-H | ~7.0-7.8 | Protons on the benzene ring. |
| ¹H | Aliphatic CH₂ | ~2.5-3.5 | Protons on the cyclopentanone ring. |
| ¹³C | C=O | >190 | Carbonyl carbon of the ketone. |
| ¹³C | Aromatic C | ~110-140 | Carbons of the fused benzene and pyrrole (B145914) rings. |
| ¹³C | Aliphatic C | ~20-40 | Carbons of the cyclopentanone ring. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural proof. The compound has a molecular formula of C₁₁H₉NO and a calculated molecular weight of approximately 171.19 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 171. nih.gov This peak confirms the molecular weight of the parent molecule. The analysis of fragment ions provides further structural information. A common fragmentation pathway for related indole ketones involves the loss of a carbon monoxide (CO) molecule (28 Da) from the ketone group, which would result in a significant fragment ion at m/z 143. nih.govresearchgate.net Another prominent fragment is often observed at m/z 115, corresponding to the subsequent loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) or further breakdown of the indole core. nih.gov These characteristic fragmentation patterns are crucial for confirming the identity of the compound in complex mixtures. tsijournals.com
| m/z Value | Assignment | Description |
|---|---|---|
| 171 | [M]⁺ | Molecular ion peak, confirming the compound's molecular weight. nih.gov |
| 143 | [M - CO]⁺ | Fragment resulting from the loss of carbon monoxide from the ketone. nih.gov |
| 115 | [M - CO - C₂H₂]⁺ or other | Fragment resulting from further degradation of the m/z 143 ion. nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent peaks expected in the spectrum would be from the N-H group of the indole and the C=O group of the ketone. The N-H stretching vibration of the indole ring typically appears as a sharp to medium band around 3400 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the α,β-unsaturated five-membered ring ketone is expected to produce a strong absorption band in the region of 1680-1715 cm⁻¹. nist.gov Additional characteristic bands include those for aromatic C=C stretching (around 1450-1620 cm⁻¹) and C-H stretching from both the aromatic and aliphatic parts of the molecule. researchgate.netresearchgate.net
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aliphatic C-H |
| ~1715-1680 | C=O Stretch | α,β-Unsaturated Ketone |
| ~1620-1450 | C=C Stretch | Aromatic Ring |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. This technique is capable of determining the absolute configuration of chiral centers and revealing detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for assessing the purity of this compound. Using a standard reversed-phase column (e.g., C18), a single sharp peak in the chromatogram under various mobile phase conditions would indicate a high degree of purity.
Furthermore, if the compound is synthesized as a racemic mixture or through an asymmetric synthesis, chiral HPLC becomes essential for separating the two enantiomers. This separation allows for the determination of the enantiomeric excess (ee), a critical parameter in medicinal chemistry. The separation is typically achieved using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives like cellulose (B213188) or amylose. researchgate.netsigmaaldrich.com The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is optimized to achieve baseline resolution of the enantiomeric peaks. researchgate.net The relative area of the two peaks directly corresponds to the ratio of the enantiomers in the sample. nih.gov
Future Perspectives and Research Directions for 3,4 Dihydrocyclopenta B Indol 1 2h One
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of the cyclopenta[b]indole (B15071945) core has been an active area of research, with numerous methods developed to construct this tricyclic system. tandfonline.comnih.gov Future efforts are increasingly directed towards greener and more efficient synthetic protocols.
One promising avenue is the use of earth-abundant and non-toxic metal catalysts. For instance, methods utilizing iron catalysts, such as the FeBr₃-mediated Nazarov cyclization of 1,4-pentadien-3-ols, offer an inexpensive and environmentally friendly alternative to precious metal catalysts. tandfonline.comresearchgate.net This approach provides a highly regio- and stereoselective route to cyclopenta[b]indoles under mild conditions. tandfonline.comresearchgate.net Similarly, molecular iodine has been demonstrated as a cost-effective and less toxic catalyst for the construction of cyclopenta[b]indoles from simple starting materials like indoles and acetone (B3395972), proceeding through a cascade addition/intramolecular cyclization. acs.org
Atom economy is another critical aspect of sustainable synthesis. Palladium-catalyzed dearomative [3+2] cycloaddition of 3-nitroindoles with vinylcyclopropanes has been reported as a highly efficient and atom-economical method for generating cyclopentannulated indolines. tandfonline.comresearchgate.net Likewise, catalyst-dependent stereodivergent and regioselective construction of indole-fused heterocycles from indolyl–allenes represents an atom-economical approach to access these tricyclic systems under mild conditions. tandfonline.comresearchgate.net
Future research should continue to explore these principles, focusing on:
One-pot reactions and tandem catalysis: Developing multi-step reactions that occur in a single reaction vessel to reduce solvent waste and purification steps. A relay catalytic process involving Au(I)/Brønsted acid to access polysubstituted cyclopentannulated indoles from readily available starting materials is a step in this direction. nih.gov
Use of renewable starting materials and solvents: Investigating the use of bio-based feedstocks and green solvents like water, ethanol, or deep eutectic solvents to minimize environmental impact. mdpi.com
Photocatalysis and electrochemistry: Harnessing light or electrical energy to drive reactions can lead to milder reaction conditions and unique reactivity, offering sustainable pathways to the target molecule. nih.gov
| Catalyst System | Key Features | Reference |
| FeBr₃ | Inexpensive, environmentally friendly, mild conditions. | tandfonline.comresearchgate.net |
| Molecular Iodine | Cost-effective, less toxic, sustainable. | acs.org |
| Palladium(0) | High efficiency, atom-economical. | tandfonline.comresearchgate.net |
| Gold(I) | Mild conditions, can be used in relay catalysis. | nih.gov |
| Copper(II) | Used in asymmetric synthesis for enantioenriched products. | tandfonline.comresearchgate.net |
Discovery and Validation of Novel Biological Targets
The cyclopenta[b]indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. nih.govmdpi.com While the specific biological targets of 3,4-Dihydrocyclopenta[b]indol-1(2H)-one are not yet fully elucidated, research on analogous compounds provides a clear direction for future investigations.
A significant area of interest is in oncology. Synthetic cyclopenta[b]indoles have demonstrated potent antileukemia activity. researchgate.net One particular derivative, referred to as C2E1, was found to act as a microtubule inhibitor, leading to tubulin depolarization. researchgate.net This disruption of microtubule dynamics induces apoptosis, arrests the cell cycle, and inhibits the clonogenicity and migration of leukemia cells. researchgate.net Notably, this mechanism of action appears distinct from conventional microtubule-targeting drugs, suggesting it could be effective against resistant cancer cell lines. researchgate.net
Future research should aim to:
Screen this compound against a panel of cancer cell lines to determine its cytotoxic profile.
Identify the specific protein targets of the compound through techniques such as affinity chromatography, proteomics, and thermal shift assays.
Investigate its potential as an inhibitor of key signaling pathways implicated in cancer, such as those involving protein kinases. Derivatives of the related indeno[1,2-b]indole (B1252910) scaffold have shown inhibitory activity against Casein Kinase II (CK2), a crucial enzyme in cell growth and proliferation. nih.gov
Beyond cancer, the structural similarity of the indole (B1671886) nucleus to neurotransmitters suggests potential applications in neuroscience.
Integration of Advanced Computational Modeling for Mechanism Prediction and Drug Design
Computational chemistry offers powerful tools to accelerate the drug discovery process. For a molecule like this compound, in silico methods can provide valuable insights into its properties and interactions with biological systems, guiding further experimental work.
Molecular docking studies have been successfully applied to related cyclopenta[b]indole derivatives to predict their binding modes with protein targets. For example, docking studies have been performed on pyrido-cyclopenta[b]indole analogs against p38 MAP kinase and protein kinase CK2, providing a rationale for their observed biological activities. tandfonline.comresearchgate.net These studies can help in understanding the structure-activity relationships (SAR) and in designing new derivatives with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool. QSAR models have been developed for indeno[1,2-b]indole derivatives as CK2 inhibitors, which could be adapted and expanded to include this compound and its analogs. nih.gov Such models can predict the biological activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Future computational research should focus on:
Developing a comprehensive QSAR model for the anticancer and other biological activities of a library of this compound derivatives.
Performing molecular dynamics simulations to study the stability of the compound-target complexes and to understand the dynamic nature of their interactions.
Utilizing pharmacophore modeling to identify the key structural features required for biological activity, which can then be used to search for other compounds with similar properties or to design new ones. nih.gov
| Computational Method | Application | Potential Insights for this compound | Reference |
| Molecular Docking | Predicts binding orientation and affinity to a target protein. | Identification of potential biological targets and key binding interactions. | tandfonline.comresearchgate.net |
| QSAR | Correlates chemical structure with biological activity. | Prediction of the potency of new derivatives before synthesis. | nih.govnih.gov |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Understanding the stability and dynamics of the compound-protein complex. | mdpi.com |
| Pharmacophore Modeling | Identifies essential structural features for biological activity. | Guiding the design of new compounds with improved activity. | nih.gov |
Exploration of Derivatization Strategies for Enhanced Potency and Selectivity
The core structure of this compound offers several sites for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of its pharmacological properties. Future research should focus on creating a library of derivatives by modifying different parts of the molecule.
Potential derivatization strategies include:
Substitution on the aromatic ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the benzene (B151609) ring of the indole nucleus can significantly impact lipophilicity, electronic properties, and steric interactions with the target protein.
Modification of the cyclopentanone (B42830) ring: The carbonyl group can be reduced to a hydroxyl group, which can then be further functionalized. The alpha-positions to the carbonyl can be alkylated or functionalized to introduce new pharmacophoric features.
N-functionalization of the indole: The indole nitrogen can be alkylated or acylated to explore the impact of this modification on biological activity and to introduce groups that can form additional interactions with the target.
By systematically synthesizing and evaluating these derivatives, it will be possible to identify compounds with enhanced potency, improved selectivity, and better pharmacokinetic profiles.
Applications in Materials Science and Optoelectronics (if relevant to broader cyclopenta[b]indoles)
While the primary focus of research on cyclopenta[b]indoles has been on their biological activities, the unique electronic properties of the indole ring suggest potential applications in materials science. The indole nucleus is an electron-rich aromatic system, and its derivatives are known to exhibit interesting photophysical properties.
Although specific research on the material science applications of this compound is limited, the broader class of indole-containing compounds has been investigated for use in:
Organic Light-Emitting Diodes (OLEDs): The fluorescence and phosphorescence properties of some indole derivatives make them candidates for use as emitters or host materials in OLEDs.
Organic photovoltaics: The electron-donating nature of the indole ring could be exploited in the design of donor-acceptor molecules for organic solar cells.
Sensors: The indole ring can be functionalized to create chemosensors that exhibit a change in their optical or electronic properties upon binding to specific analytes.
Future research in this area could involve synthesizing polymers or dendrimers incorporating the this compound moiety and evaluating their thermal, electronic, and photophysical properties. The rigid, planar structure of the core could contribute to favorable packing and charge transport characteristics in thin films.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3,4-Dihydrocyclopenta[b]indol-1(2H)-one, and how can reaction yields be optimized?
- Methodological Answer : Catalytic methods using acids like p-toluenesulfonic acid (p-TSA) have demonstrated high efficiency in related indole-derived systems. For example, Yu et al. achieved rapid synthesis of structurally analogous indol-2-ones via p-TSA-catalyzed cyclization, achieving yields exceeding 80% under mild conditions . Key optimization parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalyst Loading : 10–15 mol% p-TSA maximizes yield without excessive byproducts .
Q. How should researchers characterize the structural integrity of this compound derivatives?
- Methodological Answer : Multimodal spectroscopic analysis is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry and detect tautomeric forms (e.g., distinguishing between keto-enol tautomers). For example, in similar indol-2-ones, carbonyl peaks appear at δ ~200 ppm in ¹³C NMR .
- IR Spectroscopy : Stretching frequencies at ~1670–1700 cm⁻¹ confirm the presence of the carbonyl group .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for halogenated derivatives (e.g., iodine-substituted analogs) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in regioselectivity observed during functionalization of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reactive sites by analyzing frontier molecular orbitals (FMOs). For example:
- Electrophilic Substitution : The C-5 position in the indole moiety often shows higher electron density, favoring electrophilic attacks.
- Steric Effects : Bulky substituents at C-3 may redirect reactivity to C-6. Computational models should incorporate solvent effects (e.g., PCM for polar solvents) .
Q. What strategies address contradictory yield data in large-scale syntheses of this compound derivatives?
- Methodological Answer : Inconsistencies in scale-up (e.g., yields dropping from 80% to 50%) often stem from poor heat/mass transfer. Solutions include:
- Flow Chemistry : Continuous flow systems improve temperature control and reduce side reactions (e.g., dimerization).
- Statistical Design : Use response surface methodology (RSM) to identify critical variables (e.g., catalyst concentration, residence time). Data from batch reactions (e.g., entries with 61–95% yields in ) can inform RSM models .
Q. How do electronic and steric effects of substituents influence the biological activity of this compound analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents:
- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., 4-iodo derivatives) enhance electrophilicity, potentially improving kinase inhibition.
- Steric Modifications : Cyclopentyl or methyl groups at C-6 (as in ) may alter binding pocket interactions. Biological assays (e.g., IC₅₀ measurements) paired with X-ray crystallography of protein-ligand complexes can validate hypotheses .
Methodological Notes
- Data Reproducibility : Cross-validate synthetic protocols using multiple characterization techniques (e.g., HPLC purity checks alongside NMR).
- Advanced Instrumentation : Utilize cryogenic NMR or X-ray diffraction for resolving ambiguous structural features (e.g., stereochemistry in fused-ring systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
